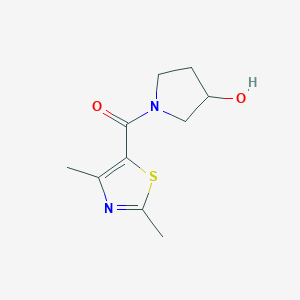

1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-ol

Description

1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-ol is a heterocyclic compound featuring a pyrrolidin-3-ol backbone conjugated with a 2,4-dimethylthiazole ring via a carbonyl group. The thiazole moiety contributes to its aromatic and electron-rich properties, while the pyrrolidin-3-ol introduces stereochemical complexity and hydrogen-bonding capability.

Synthetic routes for analogous compounds often involve coupling reactions between thiazole derivatives and pyrrolidine precursors. For example, similar thiazole-pyrrolidine hybrids in patents (e.g., EP 2 402 347 A1) are synthesized via nucleophilic substitution or amide bond formation under reflux conditions .

Properties

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)-(3-hydroxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-6-9(15-7(2)11-6)10(14)12-4-3-8(13)5-12/h8,13H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXSUPULZRPACH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Thiazole Ring Core

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is commonly synthesized via condensation reactions involving α-haloketones or α-bromo carbonyl compounds with thioamides or thioureas. Several methods have been reported for preparing 2,4-disubstituted thiazoles, including the 2,4-dimethylthiazole moiety present in the target compound.

Condensation of α-haloketones with thioamides : This classical approach involves reacting α-bromoacetyl derivatives with thioamide compounds under mild conditions (room temperature to reflux) in solvents such as acetic acid or methanol. For example, α-bromocarbonyl compounds react with thiourea or thioamide derivatives to yield 2,4-disubstituted thiazoles efficiently within short reaction times (15–20 minutes).

Hantzsch thiazole synthesis : This method entails the reaction of thiopropionamide with phosphorus pentasulfide and bromocarbonyl compounds to form diethylthiazole derivatives, which can be further functionalized to yield 2,4-dimethylthiazoles.

Cyclization of α-acylamino-carbonyl compounds : Another route involves cyclodehydration of α-acylamino-carbonyl precursors derived from the reaction of 1-bromopropan-2-one and ethanethioic S-acid, followed by ammonia treatment to form the thiazole ring.

These methods provide versatile access to the 2,4-dimethylthiazole core with high regioselectivity and yields.

Coupling the Thiazole Carbonyl to Pyrrolidin-3-ol

The pyrrolidin-3-ol moiety is typically introduced via the formation of an amide or carbonyl linkage at the 5-position of the thiazole ring. The preparation involves:

Preparation of 5-oxopyrrolidine-3-carboxylic acid derivatives : These serve as key intermediates that can be functionalized further. For example, 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives can be synthesized starting from 4-aminoacetophenone and itaconic acid, followed by bromination to introduce an α-bromoacetyl group.

Formation of acid hydrazides and subsequent cyclization : Esterification of 5-oxopyrrolidine-3-carboxylic acids followed by treatment with hydrazine hydrate yields acid hydrazides, which can undergo further condensation or cyclization reactions to incorporate heterocyclic moieties.

Amide bond formation with thiazole carbonyl : The carbonyl group at position 5 of the thiazole ring can be linked to the pyrrolidin-3-ol nitrogen or hydroxyl groups through amide or ester bond formation using standard peptide coupling reagents or acid chloride intermediates.

Representative Synthetic Route Summary

| Step | Reaction Type | Starting Materials | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Bromination | 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid | Br2 in acetic acid, room temp | α-bromoacetyl derivative |

| 2 | Cyclocondensation | α-bromoacetyl derivative + thioamide | Acetic acid, 60°C | 2,4-disubstituted thiazole ring formation |

| 3 | Esterification | 5-oxopyrrolidine-3-carboxylic acid derivative | Methanol + catalytic H2SO4 | Ester formation |

| 4 | Hydrazide formation | Ester + hydrazine hydrate | Reflux in propan-2-ol | Acid hydrazide intermediate |

| 5 | Amide coupling | Thiazole carbonyl + pyrrolidin-3-ol derivative | Peptide coupling reagents or acid chloride method | This compound |

Detailed Research Findings

The condensation of α-bromo carbonyl compounds with thioamides is a rapid and efficient method to obtain 2,4-disubstituted thiazoles, including 2,4-dimethyl derivatives, with yields ranging from 62% to 99% depending on substituents and conditions.

Esterification and hydrazide formation steps are well-established, proceeding smoothly under acidic catalysis and reflux conditions, respectively, providing intermediates amenable to further functionalization.

The final coupling to form the amide bond linking the thiazole carbonyl to the pyrrolidin-3-ol moiety typically employs standard peptide coupling chemistry, ensuring high purity and yield of the target compound.

Spectroscopic analysis such as $$^{1}H$$-NMR and $$^{13}C$$-NMR confirms the structure of intermediates and final products, with characteristic chemical shifts for the thiazole ring carbons and the pyrrolidine protons.

Chemical Reactions Analysis

1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring is substituted with various nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-ol has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

Biological Studies: The compound is studied for its

Biological Activity

1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-ol is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring fused with a pyrrolidine moiety, which is significant for its chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 226.30 g/mol. Its structure can be represented as follows:

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The thiazole moiety is known for its affinity to bind with multiple receptors, influencing numerous biochemical pathways.

Target Interactions

This compound may interact with:

- Topoisomerase II : Inhibiting this enzyme can lead to DNA double-strand breaks, which is a common mechanism in anticancer therapies.

- Receptors : It may bind to various receptors involved in cell signaling pathways, potentially modulating cellular responses.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

Anticancer Activity

Studies have shown that thiazole derivatives exhibit significant anticancer properties. For instance:

- Cytotoxicity : The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

- Mechanism : Molecular dynamics simulations suggest that the compound interacts with proteins involved in apoptosis and cell cycle regulation .

Anticonvulsant Activity

Recent studies have explored the anticonvulsant potential of thiazole-integrated compounds. Analogues similar to this compound have shown efficacy in animal models for seizure control .

Research Findings and Case Studies

A variety of research studies have been conducted to evaluate the biological effects of this compound:

Comparison with Similar Compounds

Table 1: Key Structural Features and Functional Groups

| Compound Name | Core Structure | Key Functional Groups | Notable Substituents |

|---|---|---|---|

| 1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-ol | Thiazole + pyrrolidine | Carbonyl, hydroxyl, dimethylthiazole | 2,4-Dimethylthiazole |

| 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (IJMS, 2014) | Pyrazole + pyrimidine | Nitrophenyl, thioxo, cyano | 4-Nitrophenyl, C≡N, C=S |

| 5-(3,5-Diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones (Bioorganic Chemistry, 2020) | Thiazolidinone + dihydropyrazole | Thioxo, diaryl groups | Aryl substituents, C=S |

| (S)-1-((S)-2-(4-fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol (Catalog of Rare Chemicals, 2017) | Pyrrolidine + fluoro-phenyl | Fluoro-phenyl, methylamino | 4-Fluoro-phenyl, NHCH₃ |

Key Observations :

- The target compound lacks electron-withdrawing groups (e.g., nitro, cyano) present in the pyrimidine derivative from IJMS (2014), which may reduce its reactivity in electrophilic substitutions .

Physicochemical Properties

Table 2: Comparative Physical Data

| Compound Name | Melting Point (°C) | Yield (%) | Solubility Profile | Synthesis Method |

|---|---|---|---|---|

| Target Compound | Not reported | Not reported | Likely polar (due to -OH) | Amide coupling (inferred) |

| Pyrazole-pyrimidine derivative (IJMS, 2014) | 190.9 | 79 | DMSO-soluble | Reflux in ethanol |

| Thiazolidinone-dihydropyrazole (Bioorganic Chemistry, 2020) | Not reported | High (via recrystallization) | DMF-EtOH miscible | Reflux in ethanol |

| Fluoro-phenyl pyrrolidine (Catalog, 2017) | Not reported | Not reported | Hydrophilic (polar groups) | Chiral synthesis |

Key Observations :

- The target compound’s solubility is inferred to be polar due to the hydroxyl group, contrasting with the pyrazole-pyrimidine derivative’s DMSO compatibility .

- Yields for thiazole-containing analogs (e.g., 79% in IJMS, 2014) suggest efficient synthetic routes, though the target compound’s yield remains undocumented .

Limitations and Contradictions in Evidence

- Data gaps : Physical and biological data for the target compound are absent in the provided evidence, limiting direct comparisons.

- Synthetic discrepancies: While ethanol reflux is common (IJMS, 2014; Bioorganic Chemistry, 2020), the target compound may require alternative solvents due to polarity .

Q & A

Q. What are the recommended synthetic routes for 1-(2,4-dimethyl-1,3-thiazol-5-carbonyl)pyrrolidin-3-ol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of structurally similar heterocyclic compounds often involves coupling reactions between activated carbonyl intermediates (e.g., thiazole derivatives) and pyrrolidin-3-ol. For example, describes the use of carbothioamide intermediates in pyrazole synthesis, which could be adapted for the target compound. Key steps include:

- Activation of the thiazole carbonyl group via chlorination or thioesterification to enhance electrophilicity.

- Nucleophilic acyl substitution with pyrrolidin-3-ol under anhydrous conditions (e.g., DMF as solvent, room temperature).

- Purification via column chromatography using ethyl acetate/hexane gradients .

Optimization may involve adjusting stoichiometry (e.g., 1.2 equivalents of pyrrolidin-3-ol) and monitoring reaction progress via TLC.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of the compound?

- Methodological Answer :

- ¹H/¹³C NMR : The thiazole protons (e.g., C2 and C4 methyl groups) should appear as singlets at δ 2.3–2.5 ppm. The pyrrolidin-3-ol hydroxyl proton may show a broad peak at δ 3.5–4.0 ppm, while the carbonyl (C=O) carbon resonates at ~170 ppm .

- IR : A strong C=O stretch at ~1680 cm⁻¹ confirms the carbonyl group.

- MS : High-resolution ESI-MS should match the molecular formula (C₁₁H₁₄N₂O₂S) with a calculated exact mass of 238.07 g/mol .

Advanced Research Questions

Q. What computational strategies (e.g., molecular docking) are suitable for predicting the bioactivity of this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes or receptors with known interactions with thiazole or pyrrolidine motifs (e.g., kinases, GPCRs).

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (target compound) by minimizing energy in Gaussian09 and generating 3D conformers. Dock into the active site of the target protein (PDB ID: e.g., 3ERT for estrogen receptor) with a grid box size of 25 ų. Validate results using MD simulations (NAMD/GROMACS) to assess binding stability .

- Contradiction Analysis : If experimental IC₅₀ values conflict with docking scores, re-evaluate protonation states or solvent effects .

Q. How does the stereochemistry of pyrrolidin-3-ol influence biological activity, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during the coupling step to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) .

- Biological Impact : Compare the (R)- and (S)-enantiomers in enzyme inhibition assays. For example, shows that (S)-pyrrolidin-3-ol derivatives exhibit higher affinity for nicotinic receptors due to optimal hydrogen bonding .

Q. What stability challenges arise under varying pH and temperature conditions, and how can degradation pathways be mitigated?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 6 months). Use HPLC to monitor degradation products. The thiazole ring is prone to hydrolysis under acidic conditions (pH < 3), generating 2,4-dimethylthiazole-5-carboxylic acid .

- Mitigation : Store the compound in amber vials at –20°C with desiccants. Buffer formulations to neutral pH (6.5–7.5) during biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.